molecular formula C10H18N2O2 B3433187 1-(3,3-diethoxypropyl)-1H-imidazole CAS No. 167762-95-0

1-(3,3-diethoxypropyl)-1H-imidazole

Cat. No.: B3433187
CAS No.: 167762-95-0
M. Wt: 198.26 g/mol
InChI Key: OAEGVQPZXGLFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-diethoxypropyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 3,3-diethoxypropyl group attached to the nitrogen atom at position 1 of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-diethoxypropyl)-1H-imidazole typically involves the reaction of imidazole with 3,3-diethoxypropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

Imidazole+3,3-diethoxypropyl chlorideThis compound\text{Imidazole} + \text{3,3-diethoxypropyl chloride} \rightarrow \text{this compound} Imidazole+3,3-diethoxypropyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-diethoxypropyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,3-diethoxypropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce imidazole derivatives with alkyl or alkoxy groups.

Scientific Research Applications

1-(3,3-diethoxypropyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a pharmacophore in drug design. It may exhibit activity against certain diseases and conditions.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and coatings. It may also be employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,3-diethoxypropyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-diethoxypropyl)-3-methylimidazole
  • 1-(3,3-diethoxypropyl)-4,5-dimethylimidazole
  • 1-(3,3-diethoxypropyl)-2-phenylimidazole

Uniqueness

1-(3,3-diethoxypropyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the 3,3-diethoxypropyl group. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for specific applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, which can be advantageous in certain research and industrial contexts.

Properties

IUPAC Name

1-(3,3-diethoxypropyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-3-13-10(14-4-2)5-7-12-8-6-11-9-12/h6,8-10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEGVQPZXGLFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1C=CN=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286435
Record name 1H-Imidazole, 1-(3,3-diethoxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167762-95-0
Record name 1H-Imidazole, 1-(3,3-diethoxypropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167762-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-(3,3-diethoxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-diethoxypropyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(3,3-diethoxypropyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-(3,3-diethoxypropyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3,3-diethoxypropyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-(3,3-diethoxypropyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
1-(3,3-diethoxypropyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.